JPM-OEt: A Technical Guide to a Broad-Spectrum Cysteine Cathepsin Inhibitor
JPM-OEt: A Technical Guide to a Broad-Spectrum Cysteine Cathepsin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
JPM-OEt is a potent, cell-permeable, and irreversible inhibitor of the cysteine cathepsin family of proteases.[1] Structurally, it is an epoxy-succinyl-based compound and the ethyl ester derivative of JPM-565.[2] Its ability to cross cell membranes makes it a valuable tool for in situ and in vivo studies of cysteine protease activity, a characteristic not shared by its carboxylic acid counterpart.[2] JPM-OEt covalently modifies the active site of cysteine cathepsins, leading to their inactivation.[1] This inhibitory activity has demonstrated significant anti-tumor effects in various cancer models, positioning JPM-OEt as a compound of interest in oncological research.[1]
Chemical Structure and Properties
JPM-OEt is chemically defined as ethyl (2S,3S)-3-(((S)-1-((4-hydroxyphenethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)oxirane-2-carboxylate.[3] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | ethyl (2S,3S)-3-(((S)-1-((4-hydroxyphenethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)oxirane-2-carboxylate | [3] |
| Synonyms | JPM OEt, JPMOEt, JPM-565 Ethyl ester | [3] |
| CAS Number | 262381-84-0 | [3][4] |
| Molecular Formula | C20H28N2O6 | [3][4] |
| Molecular Weight | 392.45 g/mol | [3][4] |
| Appearance | White to off-white solid | [1] |
| Purity | >97% | [4] |
| Solubility | Soluble in DMSO | [3] |
| Storage | 0°C (short term), -20°C (long term), desiccated | [3] |
Mechanism of Action
JPM-OEt functions as a broad-spectrum inhibitor of cysteine cathepsins, which are a family of lysosomal proteases.[5] The mechanism of inhibition involves the covalent modification of the active site cysteine residue within the protease.[1] This irreversible binding effectively inactivates the enzyme, preventing it from carrying out its proteolytic functions.[1] Dysregulation of cysteine cathepsins is implicated in various pathologies, including cancer, where they contribute to processes such as tumor invasion, metastasis, and angiogenesis.[6] By inhibiting these enzymes, JPM-OEt can disrupt these pathological processes.[1]
Figure 1: Mechanism of JPM-OEt covalent inhibition of cysteine cathepsins.
Experimental Protocols
Synthesis of JPM-OEt
A detailed, stereoselective synthesis for JPM-OEt has been described, which allows for the production of multi-gram quantities of the compound.[2] The key steps are outlined below.
Materials:
-
Diethyl (2S,3S)-(+)-2,3-epoxysuccinate
-
p-Nitrophenol
-
Dicyclohexylcarbodiimide (DCC)
-
L-leucine t-butyl ester hydrochloride
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
N-methyl morpholine
-
Isobutylchloroformate
-
Tyramine
-
Solvents: Dichloromethane (CH2Cl2), Ethyl acetate (EtOAc), Diethyl ether (Et2O), Dimethylformamide (DMF)
Procedure:
-
Preparation of Activated Ester (6): The synthesis begins with the preparation of an ethyl (2S,3S)-(+)-2,3-epoxysuccinate synthon, which is activated with p-nitrophenol using DCC as a coupling agent. This produces a stable, crystalline nitrophenyl ester (6).[2]
-
Amide Formation (7): The activated ester (6) is reacted with L-leucine t-butyl ester in the presence of DIPEA in CH2Cl2 to form the amide intermediate (7).[2]
-
Deprotection: The t-butyl ester of intermediate (7) is deprotected using trifluoroacetic acid to yield the corresponding free carboxylic acid.[2]
-
Final Coupling: The resulting free acid is activated using a mixed anhydride method with N-methyl morpholine and isobutylchloroformate. This activated intermediate is then reacted with tyramine in DMF to yield the final product, JPM-OEt.[2]
-
Purification: The crude product is purified by flash chromatography to yield JPM-OEt as a white solid.[2]
Figure 2: A simplified workflow for the chemical synthesis of JPM-OEt.
In Vivo Antitumor Activity Assessment in a Mouse Model
JPM-OEt has been evaluated for its antitumor efficacy in various preclinical mouse models of cancer.[1] A representative experimental protocol is described below.
Animal Model:
-
Transgenic mouse model of cancer (e.g., RIP1-Tag2 for pancreatic islet cell tumorigenesis or MMTV-PyMT for mammary cancer).[1]
Materials:
-
JPM-OEt
-
Vehicle solution (e.g., a mixture of DMSO, PEG300, Tween-80, and saline).[1]
-
Syringes and needles for intraperitoneal (i.p.) injection.
Procedure:
-
Animal Acclimatization and Tumor Development: Mice are housed under standard conditions and monitored for tumor development. The timing of treatment initiation can be at early or advanced stages of the disease.[1]
-
Treatment Groups: Animals are randomly assigned to a control group (receiving vehicle only) and a treatment group (receiving JPM-OEt).
-
Dosing and Administration: JPM-OEt is administered intraperitoneally at a specified dose and frequency. A typical regimen is 50 mg/kg, administered daily or twice daily for a defined period (e.g., 4 weeks).[1]
-
Monitoring and Endpoint Analysis:
-
Tumor burden is monitored regularly, for instance, through imaging or physical measurement.
-
Animal well-being, including body weight, is recorded throughout the study.
-
At the end of the study, tumors and relevant tissues are harvested for further analysis, such as histology and measurement of cathepsin B activity.[1]
-
Quantitative Data Summary
| Parameter | Animal Model | Dosage and Administration | Outcome | Reference |
| Tumor Cathepsin B Activity | Not specified | 50 mg/kg; i.p.; daily for 30 days | Significantly reduced tumor cathepsin B activity. | [1] |
| Tumor Regression | RIP1-Tag2 mouse model of pancreatic islet cell tumorigenesis | 50 mg/kg; i.p.; twice daily for 4 weeks | Led to tumor regression. | [1] |
| Tumor Burden | Transgenic mouse model | 50 mg/kg; i.p.; daily from 63 to 98 days | Caused a significant delay in the increase of tumor burden during the first 2 weeks of treatment. | [1] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. med.stanford.edu [med.stanford.edu]
- 3. JPM-OET supplier | CAS No: 262381-84-0 | AOBIOUS [aobious.com]
- 4. keyorganics.net [keyorganics.net]
- 5. Cysteine cathepsins: From structure, function and regulation to new frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cysteine Cathepsin Protease Inhibition: An update on its Diagnostic, Prognostic and Therapeutic Potential in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
